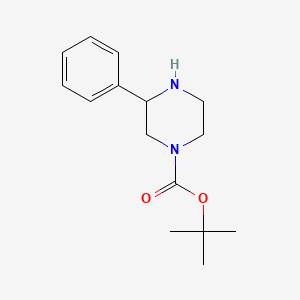

Tert-butyl 3-phenylpiperazine-1-carboxylate

説明

Tert-butyl 3-phenylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a phenyl substituent at the 3-position of the piperazine ring. This compound is widely used in medicinal chemistry as a synthetic intermediate, particularly in the development of pharmaceuticals targeting neurological and oncological pathways . Its Boc group enhances stability during synthetic processes, while the phenyl substituent influences electronic and steric properties, impacting reactivity and binding affinity in drug candidates .

特性

IUPAC Name |

tert-butyl 3-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRFJZULVYGVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370689 | |

| Record name | Tert-butyl 3-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502649-25-4 | |

| Record name | Tert-butyl 3-phenylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

The mode of action of piperazine derivatives is generally by paralyzing parasites, which allows the host body to easily expel the invasive organism. The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction. This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

The pharmacokinetics of piperazine derivatives can vary, but they are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

生化学分析

Biochemical Properties

Tert-butyl 3-phenylpiperazine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme or altering its conformation, leading to changes in enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately result in changes in cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and biochemical pathways. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. The specific enzymes involved in the metabolism of this compound can vary depending on the cellular context, but common pathways include oxidation, reduction, and conjugation reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The localization and accumulation of this compound can influence its effectiveness and potential side effects, making it essential to understand its transport dynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

生物活性

Tert-butyl 3-phenylpiperazine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound’s biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is a common structural motif in many biologically active compounds. Its molecular formula is , with a molecular weight of approximately 262.35 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders. The compound's mechanism may involve:

- Binding to Receptors: It interacts with specific neurotransmitter receptors, influencing their activity and thereby altering neurotransmitter levels.

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in conditions like inflammation and cancer.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties: Investigations have shown potential anticancer effects, with the compound being evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Anti-inflammatory Effects: The compound has been explored for its anti-inflammatory properties, suggesting possible applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | , |

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Notable Research Findings

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry highlighted that derivatives of piperazine, including this compound, showed promising activity against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .

- Cancer Research : In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve cell cycle arrest and apoptosis induction .

- Inflammation Models : Research indicated that this compound could reduce levels of pro-inflammatory cytokines in cellular models of inflammation, suggesting its potential use in managing inflammatory diseases .

科学的研究の応用

Medicinal Chemistry

Tert-butyl 3-phenylpiperazine-1-carboxylate has emerged as a promising lead compound in the development of new pharmaceuticals targeting neurological disorders. Its structural attributes may confer significant biological activity, making it suitable for exploring therapeutic potentials in various conditions such as depression and anxiety disorders.

Receptor Interaction Studies

The compound is actively investigated for its binding affinity to various receptors, particularly serotonin and dopamine receptors. These interactions are crucial for understanding its potential effects on mood regulation and psychiatric disorders. Research has indicated that this compound may act as an agonist or antagonist depending on the target receptor, influencing several biochemical pathways .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with tailored biological activities .

The following table summarizes the biological activities associated with this compound:

Case Study 1: Neurological Disorders

One study focused on the effects of this compound on serotonin receptors demonstrated its potential to enhance serotonin activity, suggesting it could be developed into an antidepressant agent. The study utilized in vitro assays to assess binding affinity and functional activity at various serotonin receptor subtypes.

Case Study 2: Antipsychotic Properties

Another investigation explored the compound's interaction with dopamine receptors, revealing its potential as an antipsychotic treatment. The research involved radiolabeled ligand binding assays that highlighted the compound's ability to modulate dopamine signaling pathways effectively .

Case Study 3: Synthetic Applications

A recent synthesis project employed this compound as a precursor for creating novel piperazine derivatives with enhanced pharmacological profiles. The derivatives were characterized using techniques such as UPLC and LC-MS, demonstrating the compound's utility in developing new therapeutic agents .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The position and nature of substituents on the piperazine ring significantly alter chemical behavior and biological activity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : The 3-oxo group (as in ) increases electrophilicity, facilitating nucleophilic substitutions.

- Fluorinated Derivatives : Fluoropyridinyl substituents (e.g., ) enhance metabolic stability and blood-brain barrier penetration.

- Stereochemistry : The (R)-enantiomer of 3-phenylpiperazine derivatives exhibits higher affinity for neurotransmitter receptors compared to the (S)-form .

Physicochemical Properties

- Solubility : Fluorinated derivatives (e.g., ) demonstrate improved aqueous solubility (logP ~2.5) compared to phenyl-substituted analogs (logP ~3.8) .

- Stability : The Boc group in tert-butyl 3-phenylpiperazine-1-carboxylate provides stability under basic conditions but is cleaved under acidic hydrolysis (e.g., HCl/MeOH) .

準備方法

Core Synthesis of Boc-Protected Piperazines

The foundational approach for tert-butyl piperazine-1-carboxylate derivatives involves Boc protection of piperazine precursors. A patent (CN108033931B) outlines a three-step method starting from diethanolamine:

- Chlorination : Diethanolamine reacts with thionyl chloride to form bis(2-chloroethyl)amine.

- Boc Protection : The chlorinated intermediate reacts with Boc anhydride under alkaline conditions.

- Cyclization : Treatment with ammonia yields N-Boc piperazine.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Chlorination | Reflux with SOCl₂, 3–5 h | ~90% |

| Boc Protection | DIPEA, DMF, 10–30°C, 12 h | >95% |

| Cyclization | NH₃, 55–65°C, 2–5 h | 74% |

This method is scalable but requires adaptation to introduce a phenyl group at the 3-position.

Aryl Substitution Strategies

Introducing aryl groups to Boc-piperazine often employs cross-coupling reactions . A patent (EP2894154A1) describes attaching aryl halides to Boc-piperazine using palladium catalysis:

- Example : tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate is synthesized via coupling Boc-piperazine with 2-bromoiodobenzene.

- Conditions : Pd(OAc)₂, Xantphos ligand, Cs₂CO₃, toluene, 110°C.

Relevance to Target Compound :

To achieve 3-phenyl substitution , analogous coupling reactions could target carbon positions instead of nitrogen. Potential approaches include:

- Directed C–H Functionalization : Use directing groups (e.g., amides) to install phenyl at C3.

- Pre-Substituted Precursors : Start with phenyl-containing diamines (e.g., 1-phenyl-1,2-diaminoethane) for cyclization.

One-Pot Click Chemistry for Piperazine Derivatives

A study (PMC9214832) highlights Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazolo-piperazine carboxylates. While focused on triazole derivatives, the methodology demonstrates:

- High yields (>90%) in short reaction times (~5 min).

- Compatibility with Boc-protected intermediates.

Comparative Analysis of Methods

Proposed Synthetic Route

Combining insights from the above, a plausible pathway for tert-butyl 3-phenylpiperazine-1-carboxylate involves:

- Synthesize Boc-Piperazine : Follow the chlorination-Boc-cyclization sequence.

- C3 Functionalization :

- Steric and electronic effects may hinder C3 substitution.

- Boc deprotection risks necessitate orthogonal protecting groups.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-phenylpiperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperazine ring. A standard route includes:

- Step 1: Preparation of the piperazine core via nucleophilic substitution or condensation reactions.

- Step 2: Introduction of the phenyl group using coupling agents (e.g., Buchwald-Hartwig conditions) or direct alkylation.

- Step 3: Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF) .

- Purification: Silica gel column chromatography is commonly employed to isolate the product, with yields ranging from 60–85% depending on reaction optimization .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR: Peaks for the tert-butyl group (δ ~1.4 ppm in ¹H NMR; δ ~28–30 ppm in ¹³C NMR) and aromatic protons (δ ~7.2–7.5 ppm) confirm substitution patterns. Piperazine ring protons appear as multiplets between δ 2.8–3.5 ppm .

- Mass Spectrometry (HRMS): ESI-HRMS provides precise molecular weight confirmation (e.g., [M+H]+ calculated for C₁₉H₂₅N₂O₂: 341.1972, observed: 341.1972) .

- IR Spectroscopy: Stretching vibrations for C=O (Boc group, ~1680–1720 cm⁻¹) and C-N (piperazine, ~1250 cm⁻¹) are critical for functional group verification.

Advanced Research Questions

Q. What computational methods are employed to optimize the synthesis of this compound?

Advanced reaction design integrates:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts transition states and intermediates to identify energy-efficient pathways for piperazine functionalization .

- Machine Learning (ML): ML models trained on reaction databases (e.g., Reaxys) suggest optimal solvents, catalysts, and temperatures. For example, THF or DMF are preferred for Boc protection due to their polarity and compatibility with NaH .

- Reaction Path Search Tools: Software like GRRM (Global Reaction Route Mapping) identifies competing side reactions (e.g., over-alkylation) and guides condition adjustments .

Q. How can X-ray crystallography resolve structural ambiguities in tert-butyl 3-phenylpiiperazine-1-carboxylate derivatives?

- Crystal Growth: Slow evaporation of dichloromethane/hexane mixtures yields single crystals suitable for diffraction studies.

- Data Collection/Refinement: Using SHELX software (SHELXL for refinement), bond lengths and angles are measured with <0.01 Å precision. For example, the Boc group’s carbonyl bond length (~1.20 Å) confirms sp² hybridization .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) to explain packing motifs and stability .

Q. How do researchers address contradictions between spectroscopic and crystallographic data for this compound?

- Dynamic vs. Static Structures: NMR may average conformers (e.g., chair-flipping piperazine), while X-ray captures a single conformation. MD simulations reconcile this by modeling ring flexibility .

- Tautomerism Detection: 2D NOESY NMR identifies proton-proton correlations absent in crystallographic data, highlighting tautomeric equilibria in solution .

Methodological Considerations

Q. What strategies mitigate side reactions during this compound synthesis?

- Temperature Control: Maintaining 0–5°C during Boc protection minimizes carbamate byproducts .

- Catalyst Screening: Pd(OAc)₂/XPhos outperforms other catalysts in Suzuki-Miyaura couplings for phenyl group introduction, reducing homocoupling byproducts .

- Workup Protocols: Aqueous washes (NaHCO₃ for acid removal; brine for phase separation) improve purity before column chromatography .

Q. How is this compound utilized in medicinal chemistry research?

- Intermediate for Bioactive Molecules: It serves as a precursor for kinase inhibitors (e.g., via SNAr reactions at the piperazine N-atom) .

- Pharmacophore Modeling: Docking studies (AutoDock Vina) predict binding to targets like serotonin receptors (docking scores ≤ -8.0 kcal/mol), guiding SAR exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。